

Bastadin 10 bioactivity validation across research groups

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Compound Focus: Bastadin 10

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Documented Bioactivity of Selected Bastadins and Analogs

The table below summarizes the in vitro growth inhibitory activity (IC₅₀) of several bastadins and a key analog against a panel of cancer cell lines, as reported in a 2013 study [1]. Please note that **Bastadin 10** was not part of this specific dataset.

Table 1: In Vitro Growth Inhibitory Effects (IC₅₀ in μ M) of Bastadins and an Analog [1]

Compound	MCF-7 (Breast Carcinoma)	A549 (Non- Small Cell Lung Cancer)	Hs683 (Oligodendroglioma)	U373 (Astrogloma)	B16F10 (Mouse Melanoma)	SKMEL-28 (Melanoma)	Mean IC ₅₀ ± SEM
Bastadin-6	4	3	3	3	4	4	4.0 ± 0.2
Bastadin-9	8	7	4	7	5	7	6.0 ± 0.6
Bastadin-16	7	8	4	11	6	7	7.0 ± 0.9
5,5'- dibromohemibastadin- 1 (DBHB)	68	68	70	73	58	76	69 ± 3

Key observations from this data:

- Potency of Cyclic Bastadins:** The natural macrocyclic bastadins (Bastadin-6, -9, -16) demonstrated potent in vitro growth inhibitory activity, with IC₅₀ values in the low micromolar range [1].
- Activity Against Resistant Cancers:** These compounds showed similar effectiveness in cancer cell lines known to be sensitive to pro-apoptotic stimuli and those with various levels of resistance to them, suggesting a mechanism that can potentially bypass common resistance pathways [1].

- **Reduced but Multi-Faceted Activity of DBHB:** The synthetically derived hemibastadin analog DBHB was about ten times less potent in direct growth inhibition. However, at non-cytotoxic concentrations (one-tenth of its IC_{50}), it displayed significant **anti-angiogenic** and **antimigratory** properties, which are crucial for combating metastasis [1].

Key Experimental Protocols for Bastadin Research

The following are summaries of key experimental methodologies used to characterize the bioactivity of bastadin compounds, which would be relevant for the validation of any member of this family, including **Bastadin 10**.

- **In Vitro Growth Inhibition (Cytotoxicity) Assay:** The data in Table 1 was typically generated using the **MTT colorimetric assay**. Cells are cultured for 72 hours (3 days) in the presence of the test compound. The MTT assay measures the activity of mitochondrial enzymes, converting the yellow tetrazolium salt MTT to purple formazan crystals in viable cells, providing a proxy for cell viability and proliferation [1].
- **Anti-Angiogenesis Assay:** The anti-angiogenic potential of compounds like DBHB can be evaluated using an **in vitro model of angiogenesis**. This involves cultivating endothelial cells (which form blood vessels) on a basement membrane matrix (like Matrigel). In this environment, endothelial cells rapidly form capillary-like tubular structures. The inhibitory effect of a compound is quantified by measuring the reduction in the total length of these tubules compared to a control group [1].
- **Antimigratory (Cell Migration) Assay:** The antimigratory effect is often assessed using a standard **wound healing ("scratch") assay**. A confluent monolayer of cancer cells (e.g., B16F10 melanoma) is scratched to create a clear gap. The migration of cells to close this wound is then monitored over time in the presence of a non-cytotoxic concentration of the test compound. DBHB, for instance, was shown to significantly inhibit this cell migration without affecting cell growth at the concentration tested [1].
- **Ryanodine Receptor Binding Assay:** For mechanistic studies, a **radioligand binding assay** is used to measure a compound's interaction with the Ryanodine receptor (RyR1)/FKBP12 channel complex. This assay measures the enhancement or inhibition of [3H]-ryanodine binding to its receptor on skeletal muscle sarcoplasmic reticulum membranes. An increase in binding correlates with the channel's functional open state, revealing whether a bastadin analog acts as an agonist (like Bastadin-5) or antagonist of calcium release [2].

Research Status of Bastadin 10

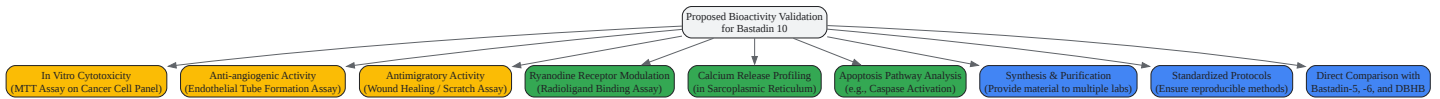
Based on the search results, **Bastadin 10** is not a central focus in the recent literature concerning bioactivity validation.

- A 2010 study on *Ianthella cf. reticulata* created a comprehensive database for the rapid identification of bastadins and mentioned the dereplication (quick identification as a known compound) of several known bastadins, including **Bastadins 2–9 and 13**. **Bastadin 10** was not listed among the newly isolated or dereplicated compounds in that study [3].
- A major 2021 review that compiled all natural products reported from the sponge order Verongiida (the source of bastadins) between 1960 and 2020 also did not highlight **Bastadin 10** in its analysis of bioactive compounds [4].

This suggests that while **Bastadin 10** is a known member of the family, its biological activities may not have been as extensively validated and compared across different laboratories as other bastadins like Bastadin-5, -6, or the synthetic analog DBHB.

Suggested Research Pathways

To fill this knowledge gap, the following research approaches, based on established protocols for this compound family, would be necessary:



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